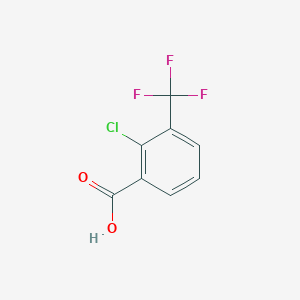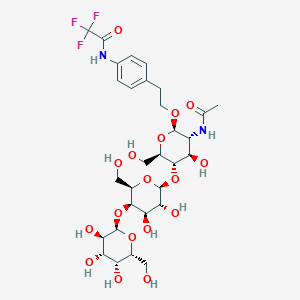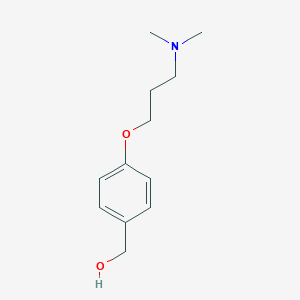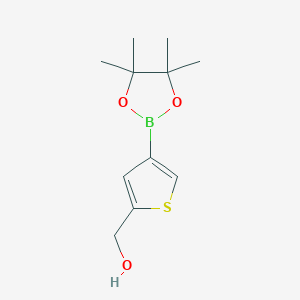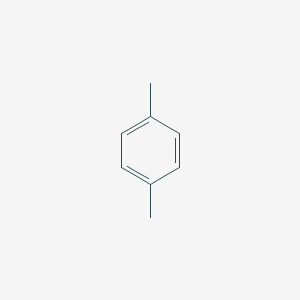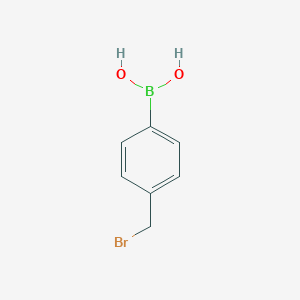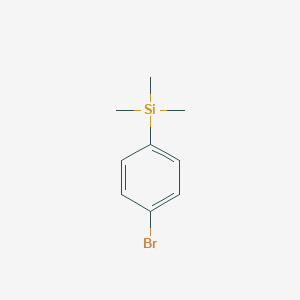
(4-Bromophenyl)trimethylsilane
Descripción general
Descripción
“(4-Bromophenyl)trimethylsilane” is a chemical compound with the molecular formula C9H13BrSi . It is used as an intermediate in the synthesis of various organic compounds .
Synthesis Analysis
“(4-Bromophenyl)trimethylsilane” can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene .Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)trimethylsilane” consists of a bromophenyl group attached to a trimethylsilane group . The molecular weight of this compound is 229.189 Da .Chemical Reactions Analysis
“(4-Bromophenyl)trimethylsilane” undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines .Physical And Chemical Properties Analysis
“(4-Bromophenyl)trimethylsilane” has a density of 1.2±0.1 g/cm3, a boiling point of 230.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 57.1±0.4 cm3 .Aplicaciones Científicas De Investigación
Synthesis of 1-bromo-4-ethynylbenzene
“(4-Bromophenylethynyl)trimethylsilane” can be used to synthesize “1-bromo-4-ethynylbenzene”. This compound has potential applications in the synthesis of various organic compounds .
Production of 4-(4-bromophenyl)-3-butyn-2-one
This compound can also be used to produce “4-(4-bromophenyl)-3-butyn-2-one”. This compound is a useful intermediate in organic synthesis .
Creation of 4-ethynyl-4′-tert-butylbiphenyl
“(4-Bromophenylethynyl)trimethylsilane” can be used to create “4-ethynyl-4′-tert-butylbiphenyl”. This compound has potential applications in the field of materials science .
Synthesis of 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene
This compound can be synthesized using “(4-Bromophenylethynyl)trimethylsilane”. This compound has potential applications in the field of organic electronics .
5. Intermediate for Organic Light Emitting Diode (OLED) “(4-Bromophenylethynyl)trimethylsilane” is used as an intermediate in the production of Organic Light Emitting Diodes (OLEDs). OLEDs are used in various display and lighting technologies .
Palladium Catalyzed Reactions
“(4-Bromophenylethynyl)trimethylsilane” can be synthesized by the palladium catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene. It undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound can undergo buchwald-hartwig coupling with para-substituted diphenylamines . This suggests that it may interact with various organic compounds in a chemical reaction.
Mode of Action
(4-Bromophenyl)trimethylsilane can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines . This reaction involves the formation of a carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds.
Biochemical Pathways
The buchwald-hartwig coupling reaction in which it participates is a fundamental process in organic chemistry, contributing to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of (4-Bromophenyl)trimethylsilane is the formation of new organic compounds through the Buchwald-Hartwig coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials for organic electronics.
Action Environment
The action of (4-Bromophenyl)trimethylsilane is influenced by various environmental factors. For instance, the Buchwald-Hartwig coupling reaction requires a palladium catalyst . Additionally, the reaction is typically carried out in a controlled laboratory environment, under specific conditions of temperature and pressure. The stability and efficacy of the compound can be affected by these and other environmental factors.
Propiedades
IUPAC Name |
(4-bromophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSSJJZFVGTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220250 | |
| Record name | Silane, (4-bromophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)trimethylsilane | |
CAS RN |
6999-03-7 | |
| Record name | Silane, (4-bromophenyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006999037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (4-bromophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-(trimethylsilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

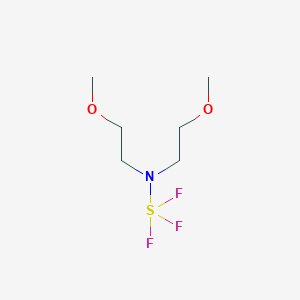
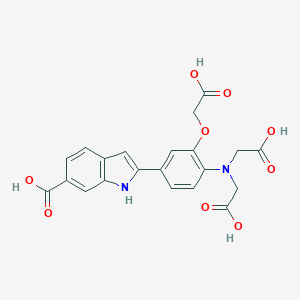
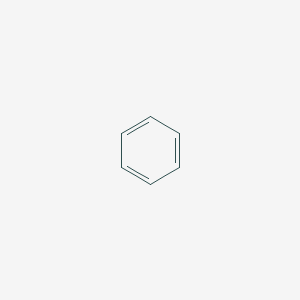
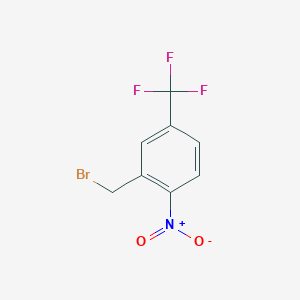
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
